4-Acetoxy-4'-trifluoromethylbenzophenone

Description

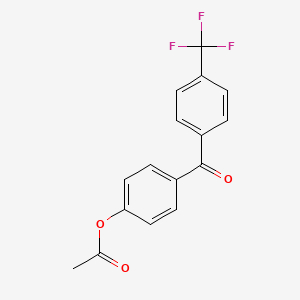

4-Acetoxy-4'-trifluoromethylbenzophenone is a benzophenone derivative featuring an acetoxy group (-OAc) at the 4-position of one phenyl ring and a trifluoromethyl (-CF₃) group at the 4'-position of the other phenyl ring. Benzophenones are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The acetoxy group enhances polarity and may influence metabolic stability, while the electron-withdrawing trifluoromethyl group can improve chemical stability and modulate biological activity .

No explicit safety or toxicological data were identified in the provided evidence, though structurally similar compounds emphasize caution in handling (e.g., avoiding inhalation and skin contact) .

Properties

IUPAC Name |

[4-[4-(trifluoromethyl)benzoyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O3/c1-10(20)22-14-8-4-12(5-9-14)15(21)11-2-6-13(7-3-11)16(17,18)19/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVDAWDCDYQGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641691 | |

| Record name | 4-[4-(Trifluoromethyl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-38-4 | |

| Record name | Methanone, [4-(acetyloxy)phenyl][4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Trifluoromethyl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-4’-trifluoromethylbenzophenone typically involves the reaction of 4-trifluoromethylbenzoyl chloride with phenyl acetate under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure high yield and purity .

Industrial Production Methods: Industrial production of 4-Acetoxy-4’-trifluoromethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Acetoxy-4’-trifluoromethylbenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Comparisons

The table below compares 4-Acetoxy-4'-trifluoromethylbenzophenone with three analogous benzophenones and acetophenones:

*Precautionary measures inferred from structurally related benzophenones .

2.2 Key Differences and Implications

- Substituent Effects on Reactivity and Activity: The trifluoromethyl group (-CF₃) in the target compound provides stronger electron-withdrawing effects compared to the chloro (-Cl) group in 4-Acetoxy-4'-chlorobenzophenone. This could enhance stability in oxidative environments or improve binding affinity in biological systems .

- The trifluoromethyl group may further enhance these effects due to its lipophilicity and resistance to metabolic cleavage.

- Safety and Handling: 4-Acetoxy-4'-chlorobenzophenone’s safety data sheet (SDS) recommends avoiding inhalation and skin contact, suggesting similar precautions may apply to the trifluoromethyl analog . However, the absence of specific toxicological data for the target compound warrants careful handling .

Biological Activity

4-Acetoxy-4'-trifluoromethylbenzophenone (C16H14F3O3) is an organic compound characterized by its unique structure, which includes a benzophenone core with both an acetoxy group and a trifluoromethyl substituent. This combination enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and biological research. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C16H14F3O3

- Molecular Weight : 320.28 g/mol

- Structure : Contains a benzophenone core with acetoxy and trifluoromethyl groups.

The biological activity of this compound is primarily attributed to its reactivity as an electrophile. This allows it to interact with nucleophiles in biological systems, leading to modifications of biomolecules such as proteins and nucleic acids. These interactions can disrupt normal biochemical pathways, potentially leading to therapeutic effects or toxicity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related benzophenone derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.

Antibacterial Activity

Preliminary studies have suggested that this compound may possess antibacterial activity. The compound's structural features could enhance its ability to penetrate bacterial cell walls, inhibiting growth or causing cell death.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicate that the compound may induce apoptosis in certain tumor cells, making it a candidate for further investigation as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Trifluoromethylbenzophenone | Benzophenone core with trifluoromethyl | Lacks acetoxy group; primarily used in photochemistry |

| 4-Acetoxybenzophenone | Benzophenone core with acetoxy group | No trifluoromethyl substitution; different activity |

| 2-Hydroxy-4-trifluoromethylbenzophenone | Hydroxyl and trifluoromethyl groups | Exhibits different solubility and reactivity patterns |

| 4-Methoxy-4'-trifluoromethylbenzophenone | Methoxy instead of acetoxy | Different electronic properties affecting reactivity |

Case Studies and Research Findings

-

Antioxidant Capacity :

- A study evaluating the antioxidant capacity of similar benzophenone derivatives found significant free radical scavenging activity, suggesting potential health benefits in oxidative stress-related conditions.

-

Antibacterial Efficacy :

- In vitro tests demonstrated that this compound exhibited inhibitory effects against various bacterial strains, indicating its potential as a natural antibacterial agent.

-

Cytotoxic Effects :

- Research on cancer cell lines revealed that the compound may induce apoptosis through the activation of specific apoptotic pathways, warranting further exploration for cancer treatment applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.